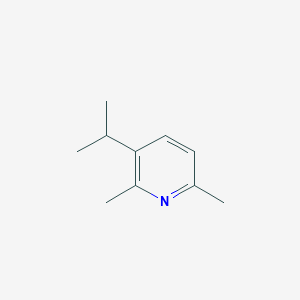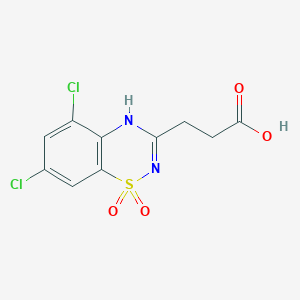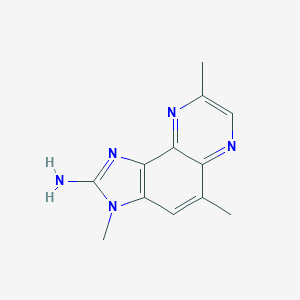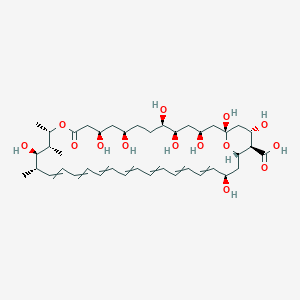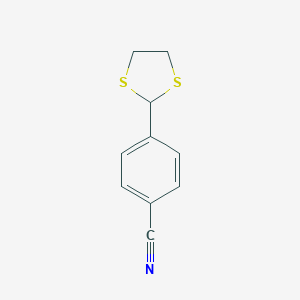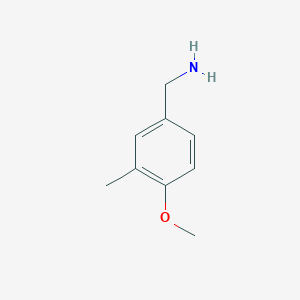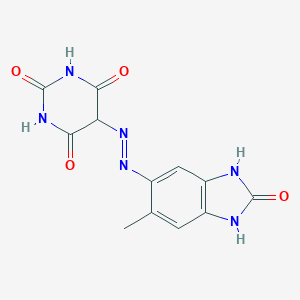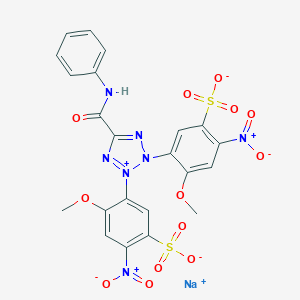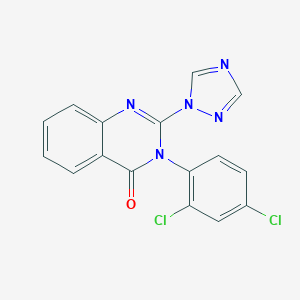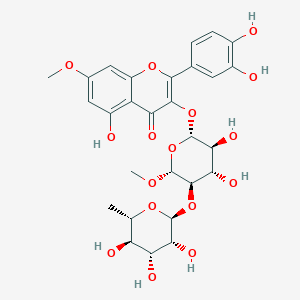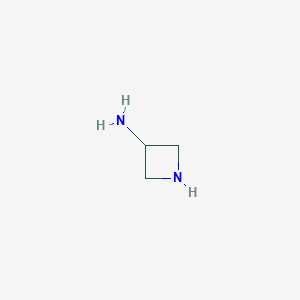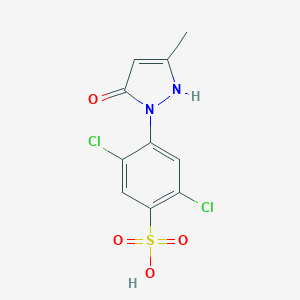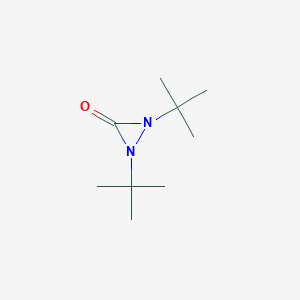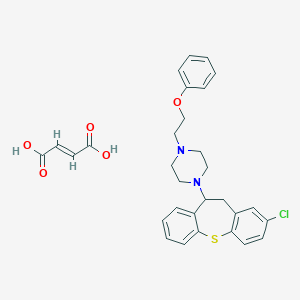
1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate, also known as clopenthixol, is a neuroleptic drug that is commonly used in the treatment of schizophrenia and other psychotic disorders. It belongs to the class of thioxanthene derivatives and is known for its potent antipsychotic properties. In
作用機序
The exact mechanism of action of 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate is not fully understood, but it is believed to work by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By blocking dopamine receptors, 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate reduces the activity of dopamine in the brain, which can help to alleviate the symptoms of psychosis.
生化学的および生理学的効果
Clopenthixol has a number of biochemical and physiological effects, including the ability to reduce the activity of dopamine in the brain. It also has sedative and anticholinergic effects, which can cause side effects such as drowsiness, dry mouth, and constipation. Clopenthixol has been shown to have a high affinity for dopamine D2 receptors, which may contribute to its potent antipsychotic properties.
実験室実験の利点と制限
Clopenthixol has a number of advantages for use in lab experiments, including its potent antipsychotic properties and relatively simple synthesis method. However, it also has a number of limitations, including its potential for side effects and the need for careful dosing to avoid toxicity. In addition, the exact mechanism of action of 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate is not fully understood, which may limit its use in certain types of experiments.
将来の方向性
There are a number of future directions for research on 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate, including further studies on its mechanism of action and potential therapeutic applications. In addition, there is a need for more research on the potential side effects of 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate and the development of safer and more effective antipsychotic drugs. Finally, there is a need for more research on the use of 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate in combination with other drugs for the treatment of schizophrenia and other psychotic disorders.
合成法
Clopenthixol can be synthesized by reacting 2-chlorodibenzo[b,f]thiepin with 4-(2-phenoxyethyl)piperazine in the presence of a base such as sodium hydroxide. The resulting product is then converted to its maleate salt form by reacting with maleic acid. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Clopenthixol has been extensively studied for its antipsychotic properties and has been found to be effective in the treatment of schizophrenia and other psychotic disorders. It has also been studied for its potential use in the treatment of bipolar disorder and depression. In addition, 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in other diseases.
特性
CAS番号 |
101040-99-7 |
|---|---|
製品名 |
1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate |
分子式 |
C30H31ClN2O5S |
分子量 |
567.1 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-(2-phenoxyethyl)piperazine |
InChI |
InChI=1S/C26H27ClN2OS.C4H4O4/c27-21-10-11-25-20(18-21)19-24(23-8-4-5-9-26(23)31-25)29-14-12-28(13-15-29)16-17-30-22-6-2-1-3-7-22;5-3(6)1-2-4(7)8/h1-11,18,24H,12-17,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
RDBGKRRVSVLZIL-UHFFFAOYSA-N |
異性体SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=CC=CC=C35.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=CC=CC=C35.C(=CC(=O)O)C(=O)O |
正規SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=CC=CC=C35.C(=CC(=O)O)C(=O)O |
同義語 |
1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl) piperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



